![molecular formula C22H20O7 B2603617 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 858762-54-6](/img/structure/B2603617.png)
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also has a cyclopropane ring, which is a three-membered ring, and a carboxylate group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran and cyclopropane rings would contribute to the rigidity of the molecule, while the carboxylate group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Anti-Apoptotic Activity
The compound has been studied for its anti-apoptotic properties. In a recent study by Mostafa et al., novel derivatives of this compound were synthesized as anti-apoptotic agents. Specifically, a series of new thiadiazole analogues derived from the compound showed promising activity in decreasing tissue damage induced by ischemia/reperfusion (I/R) in rat kidneys. Notably, compounds 2c and 2g demonstrated significant anti-apoptotic effects, with compound 2c exhibiting more potency and selectivity toward caspase-3 and caspase-9 inhibition .
Anticancer Potential
Cinnamic acid derivatives, to which this compound belongs, have attracted attention due to their biological activities. The compound’s structural backbone allows for modifications to enhance potency and pharmacokinetics. Additionally, the 1,2,3-triazole motif, present in this compound, has shown diverse biological activities, including anticancer effects. Therefore, exploring its potential as an anticancer agent is warranted. For instance, novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were synthesized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines, showing prominent activity against both cancer cell types .
Other Biological Activities
While the above two fields are well-studied, there may be additional applications worth exploring. For instance, cinnamic acid derivatives have also been investigated for antioxidant, anti-inflammatory, and antimicrobial activities . Further research could uncover novel applications in these areas.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-25-18-9-12(10-19(26-2)21(18)27-3)8-17-20(23)15-7-6-14(11-16(15)29-17)28-22(24)13-4-5-13/h6-11,13H,4-5H2,1-3H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESZDLDGLBQFNO-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate |
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